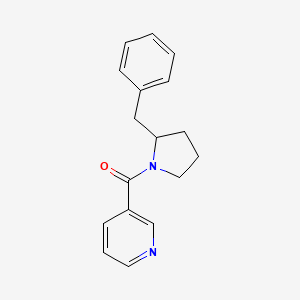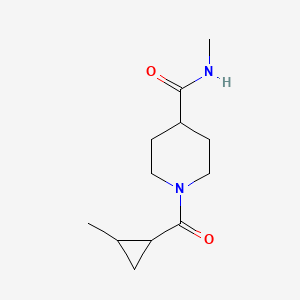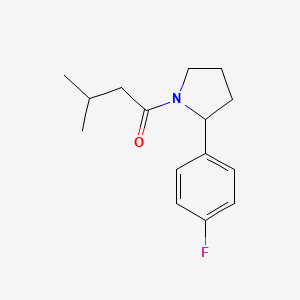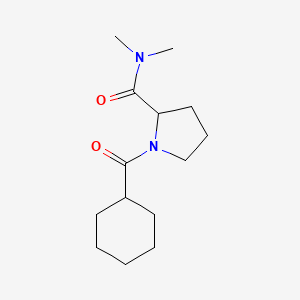![molecular formula C19H21NO3S B7493025 [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)
[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone, also known as MMMP, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. MMMP belongs to the class of synthetic opioids and has been found to have analgesic properties similar to morphine, but with fewer side effects. In
作用机制
[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for pain relief. It binds to the receptor and activates a signaling pathway that leads to the inhibition of pain signals. [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone also activates the kappa-opioid receptor, which is responsible for the regulation of mood and behavior. By activating this receptor, [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been found to have antidepressant properties.
Biochemical and Physiological Effects
[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been found to have analgesic, anti-inflammatory, and antitumor effects. It has also been found to have antidepressant properties. [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been shown to be effective in reducing pain and inflammation in animal models of arthritis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been found to have fewer side effects than morphine, making it a potential alternative for pain management.
实验室实验的优点和局限性
[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been optimized for purity and yield, making it a viable option for large-scale production. [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been extensively studied in animal models, making it a well-characterized compound for research. However, [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has limitations for lab experiments. It is a synthetic compound that may not accurately reflect the properties of naturally occurring compounds. Additionally, [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has not been extensively studied in humans, making it difficult to extrapolate its effects to human subjects.
未来方向
There are several future directions for research on [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone. One direction is to further explore its potential as a treatment for cancer. [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been found to have antitumor activity in animal models, but more research is needed to determine its efficacy in humans. Another direction is to investigate its potential as a treatment for inflammatory conditions such as arthritis. [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been found to have anti-inflammatory properties, but more research is needed to determine its effectiveness in humans. Additionally, more research is needed to determine the safety and efficacy of [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone in humans, particularly in comparison to other opioids such as morphine.
合成方法
The synthesis of [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone involves the reaction of 4-methylsulfonylbenzaldehyde with 2-phenylpyrrolidine in the presence of sodium borohydride and acetic acid. The resulting product is then treated with hydrochloric acid to obtain the final compound, [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone. The synthesis method has been optimized to improve the yield and purity of [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone, making it a viable option for large-scale production.
科学研究应用
[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been the subject of scientific research due to its potential applications in medicine and pharmacology. It has been found to have analgesic properties similar to morphine, but with fewer side effects such as respiratory depression and constipation. [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis. Additionally, [4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone has been found to have antitumor activity, making it a potential treatment for cancer.
属性
IUPAC Name |
[4-(methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-24(22,23)14-15-9-11-17(12-10-15)19(21)20-13-5-8-18(20)16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMCLPBBEYNWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)C(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one](/img/structure/B7492973.png)
![(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7492988.png)


![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)
![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)
![1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)
